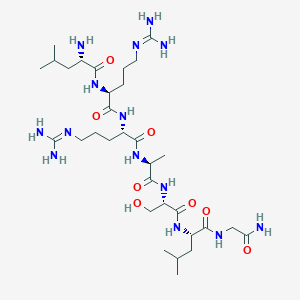
Glycinamide, L-leucyl-L-arginyl-L-arginyl-L-alanyl-L-seryl-L-leucyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kemptide (amide) is a heptapeptide with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. It is known for its role as a substrate for cyclic adenosine monophosphate-dependent protein kinase (PKA). This compound is often used in biochemical assays to study the activity of PKA, as it is phosphorylated by this enzyme.
准备方法
Synthetic Routes and Reaction Conditions
Kemptide (amide) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
化学反应分析
Types of Reactions
Kemptide (amide) primarily undergoes phosphorylation reactions due to its role as a substrate for PKA. The serine residue in the peptide sequence is the site of phosphorylation.
Common Reagents and Conditions
Phosphorylation: This reaction is catalyzed by PKA in the presence of adenosine triphosphate (ATP). The reaction conditions typically include a buffered solution at physiological pH and temperature.
Major Products
Phosphorylated Kemptide (amide): The major product of the phosphorylation reaction is the phosphorylated form of Kemptide (amide), where the hydroxyl group of the serine residue is replaced by a phosphate group.
科学研究应用
Kemptide (amide) is widely used in scientific research, particularly in the following areas:
Biochemistry: It is used as a substrate to study the activity and kinetics of PKA.
Cell Biology: Researchers use it to investigate signaling pathways involving PKA.
Drug Development: It serves as a model substrate in the development of PKA inhibitors, which have potential therapeutic applications in diseases where PKA is dysregulated.
作用机制
Kemptide (amide) exerts its effects by serving as a substrate for PKA. The enzyme recognizes the specific sequence of Kemptide (amide) and catalyzes the transfer of a phosphate group from ATP to the serine residue. This phosphorylation event is crucial for studying the enzyme’s activity and understanding its role in various signaling pathways.
相似化合物的比较
Similar Compounds
Leupeptin: Another peptide substrate used in biochemical assays, but it inhibits serine and cysteine proteases.
Pepstatin: A peptide inhibitor of aspartic proteases, used in similar biochemical contexts.
Uniqueness
Kemptide (amide) is unique in its specific sequence, which makes it an ideal substrate for PKA. Its ability to be phosphorylated by PKA distinguishes it from other peptide substrates that may not be recognized by this enzyme.
属性
CAS 编号 |
70691-36-0 |
|---|---|
分子式 |
C32H62N14O8 |
分子量 |
770.9 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C32H62N14O8/c1-16(2)12-19(33)26(50)43-21(9-7-11-40-32(37)38)29(53)44-20(8-6-10-39-31(35)36)28(52)42-18(5)25(49)46-23(15-47)30(54)45-22(13-17(3)4)27(51)41-14-24(34)48/h16-23,47H,6-15,33H2,1-5H3,(H2,34,48)(H,41,51)(H,42,52)(H,43,50)(H,44,53)(H,45,54)(H,46,49)(H4,35,36,39)(H4,37,38,40)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI 键 |
GSFASBKOFCRMBR-LLINQDLYSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



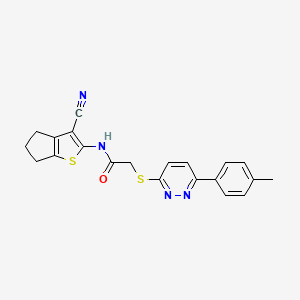
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)
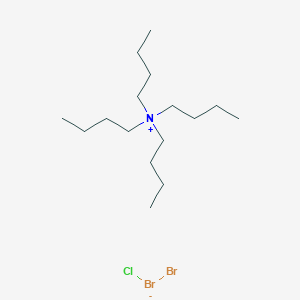

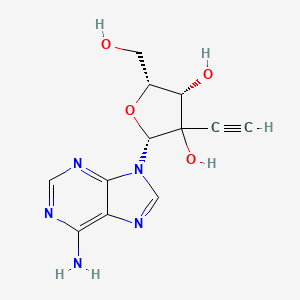
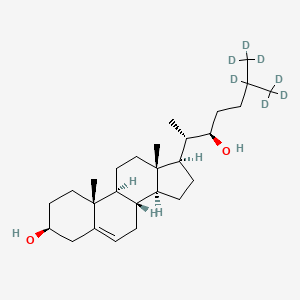

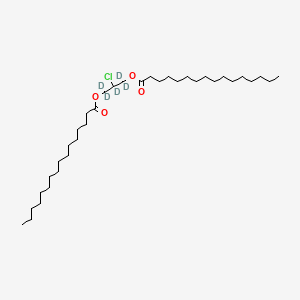
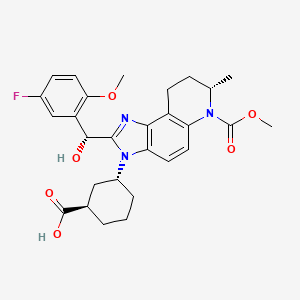
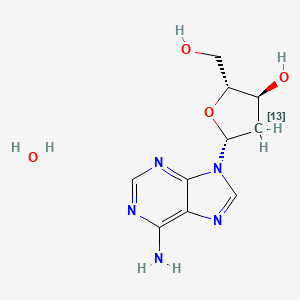

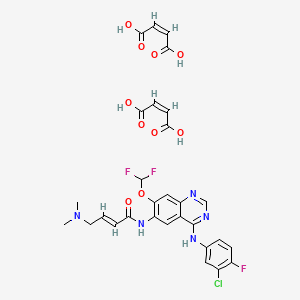
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
